Ethyl 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrahydropyrimidine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-methoxyaniline to form an intermediate, which is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring, ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-(4-ethylpiperazin-1-yl)-6-(2-chlorophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-ethylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-4-23-10-12-24(13-11-23)20-21-17(14-8-6-7-9-15(14)27-3)16(18(25)22-20)19(26)28-5-2/h6-9,16-17H,4-5,10-13H2,1-3H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUFFEJZUDAAQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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